N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide
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Overview
Description
N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide typically involves the following steps:
Formation of the benzopyran core: This can be achieved through a palladium-mediated cross-coupling reaction of 3,4-dihydro-2H-1-benzopyran derivatives.
Introduction of the amino group: The amino group can be introduced via a substitution reaction using appropriate amine sources.
Attachment of the trifluoroacetamide group: This step involves the reaction of the amino-benzopyran intermediate with trifluoroacetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors, such as serotonin receptors.
Medicine: Explored for its potential therapeutic effects, including anxiolytic and antidepressant activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide involves its interaction with molecular targets such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1-benzopyran derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Flavanones: Another class of benzopyran derivatives with similar chemical properties.
Uniqueness
N-[(6-amino-3,4-dihydro-2H-1-benzopyran-2-yl)methyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13F3N2O2 |
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Molecular Weight |
274.24 g/mol |
IUPAC Name |
N-[(6-amino-3,4-dihydro-2H-chromen-2-yl)methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)11(18)17-6-9-3-1-7-5-8(16)2-4-10(7)19-9/h2,4-5,9H,1,3,6,16H2,(H,17,18) |
InChI Key |
NCWUIJMAUHSELO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)OC1CNC(=O)C(F)(F)F |
Origin of Product |
United States |
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